2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride

Catalog No.
S3012098
CAS No.
88594-57-4
M.F
C11H12Cl2N2S
M. Wt
275.19
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochlori...

CAS Number

88594-57-4

Product Name

2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)pyridine;dihydrochloride

Molecular Formula

C11H12Cl2N2S

Molecular Weight

275.19

InChI

InChI=1S/C11H10N2S.2ClH/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11;;/h1-8H,9H2;2*1H

InChI Key

FGQLOZYLEYBONR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CSC2=CC=CC=N2.Cl.Cl

Solubility

not available

2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride (hereafter referred to as Py-Py-SH dihydrochloride) is a synthetic organic compound containing two pyridine rings connected by a sulfur atom. The presence of the dihydrochloride salt indicates the molecule carries two positive charges balanced by two chloride ions (Cl-).

  • Biological activity: Pyridine rings are frequently found in biologically active molecules, and the thioether linkage can participate in various biological interactions [].
  • Synthetic applications: Pyridine and thioether functionalities are valuable building blocks in organic synthesis [].

Molecular Structure Analysis

Py-Py-SH dihydrochloride possesses a unique structure with several key features:

  • Heterocyclic rings: The molecule contains two pyridine rings, which are six-membered aromatic rings with a nitrogen atom. These rings contribute to the planarity and aromaticity of the molecule.
  • Thioether linkage: A sulfur atom bridges the two pyridine rings. This thioether linkage can participate in hydrogen bonding and other interactions with biomolecules.
  • Dihydrochloride salt: The presence of two chloride ions suggests the molecule is positively charged, likely due to protonation of nitrogens in the pyridine rings. This can affect solubility and reactivity.

Chemical Reactions Analysis

  • Synthesis: Py-Py-SH dihydrochloride could potentially be synthesized via nucleophilic aromatic substitution on a chloropyridine with a pyridylmethyl thiol intermediate.
  • Reactions: The dihydrochloride salt might undergo reactions that alter the protonation state of the pyridine rings, affecting its reactivity. The thioether linkage could participate in oxidation or alkylation reactions under specific conditions.

Dates

Modify: 2023-08-17

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